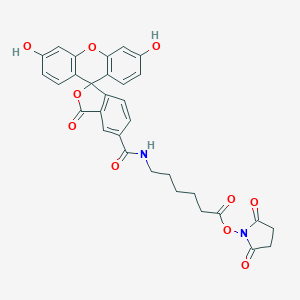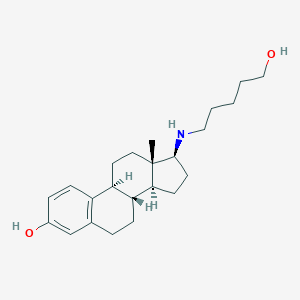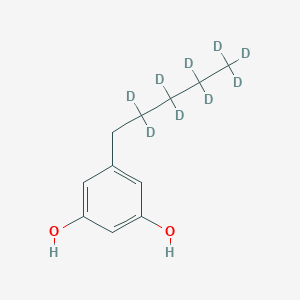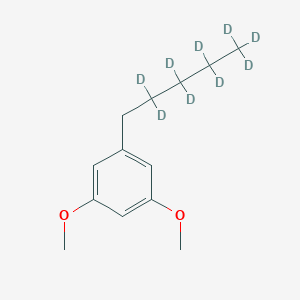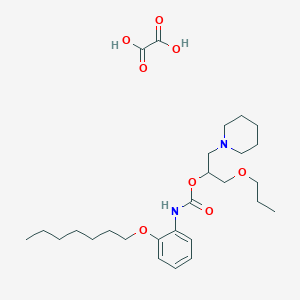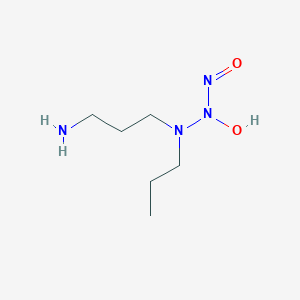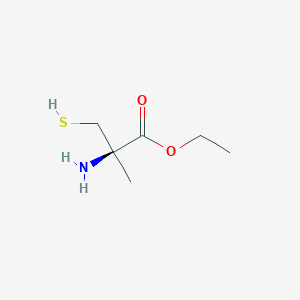
ethyl (2R)-2-amino-2-methyl-3-sulfanylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2R)-2-amino-2-methyl-3-sulfanylpropanoate, also known as L-methionine sulfoximine (MSO), is a non-proteinogenic amino acid that is commonly used in scientific research. It is a potent inhibitor of glutamine synthetase, an enzyme that catalyzes the conversion of glutamate and ammonia to glutamine. MSO has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and agriculture.
Mécanisme D'action
The mechanism of action of MSO involves its inhibition of glutamine synthetase, which is responsible for converting glutamate and ammonia to glutamine. Glutamine is an important amino acid that plays a critical role in various biological processes, including protein synthesis, energy metabolism, and nitrogen metabolism. By inhibiting glutamine synthetase, MSO leads to a decrease in cellular glutamine levels, which can have a wide range of effects depending on the cell type and biological context.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of MSO depend on the cell type and biological context. In cancer cells, MSO has been shown to inhibit cell growth and induce apoptosis (programmed cell death) by depleting cellular glutamine levels. In neurons, MSO has been shown to affect neurotransmitter synthesis and release, as well as neuronal excitability. In plants, MSO has been used to study nitrogen metabolism and the effects of nitrogen deficiency on plant growth and development.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MSO in lab experiments is its potency and specificity as an inhibitor of glutamine synthetase. This allows researchers to selectively manipulate cellular glutamine levels and study the effects on various biological processes. However, one limitation of using MSO is its potential toxicity at high concentrations, which can lead to non-specific effects and cell death. Careful titration and control of MSO concentration is therefore necessary for reliable and reproducible results.
Orientations Futures
There are many potential future directions for research involving MSO. One area of interest is the development of MSO-based therapies for cancer, as targeting glutamine metabolism has emerged as a promising approach for cancer treatment. Another area of interest is the role of glutamine in neurological disorders, such as epilepsy and Alzheimer's disease, and the potential use of MSO as a tool to study these disorders. Additionally, MSO has potential applications in agriculture, as it can be used to study nitrogen metabolism in crops and improve nitrogen use efficiency.
Méthodes De Synthèse
MSO can be synthesized through a multistep process starting from ethyl (2R)-2-amino-2-methyl-3-sulfanylpropanoate. The first step involves the oxidation of ethyl (2R)-2-amino-2-methyl-3-sulfanylpropanoate to ethyl (2R)-2-amino-2-methyl-3-sulfanylpropanoate sulfoxide, which is then converted to MSO using a reductive amination reaction. The purity and yield of the final product can be improved through various purification techniques, such as recrystallization and column chromatography.
Applications De Recherche Scientifique
MSO has been widely used in scientific research as a tool to study the role of glutamine synthetase in various biological processes. It has been shown to inhibit glutamine synthetase activity in a dose-dependent manner, leading to a decrease in cellular glutamine levels. This has been particularly useful in studying the role of glutamine in cancer cells, as many cancer cells rely heavily on glutamine for their growth and survival. MSO has also been used to study the role of glutamine in neurotransmitter synthesis and release, as well as in nitrogen metabolism in plants.
Propriétés
Numéro CAS |
158785-71-8 |
|---|---|
Nom du produit |
ethyl (2R)-2-amino-2-methyl-3-sulfanylpropanoate |
Formule moléculaire |
C6H13NO2S |
Poids moléculaire |
163.24 g/mol |
Nom IUPAC |
ethyl (2R)-2-amino-2-methyl-3-sulfanylpropanoate |
InChI |
InChI=1S/C6H13NO2S/c1-3-9-5(8)6(2,7)4-10/h10H,3-4,7H2,1-2H3/t6-/m0/s1 |
Clé InChI |
RIJQKIFTFSSRSH-LURJTMIESA-N |
SMILES isomérique |
CCOC(=O)[C@](C)(CS)N |
SMILES |
CCOC(=O)C(C)(CS)N |
SMILES canonique |
CCOC(=O)C(C)(CS)N |
Synonymes |
L-Cysteine, 2-methyl-, ethyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



